molecular formula C10H11FO2S B1397816 Benzene, 1-(cyclobutylsulfonyl)-4-fluoro- CAS No. 871657-74-8

Benzene, 1-(cyclobutylsulfonyl)-4-fluoro-

Cat. No. B1397816
M. Wt: 214.26 g/mol
InChI Key: NETCYWMWXDRJFO-UHFFFAOYSA-N
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Description

“Benzene, 1-(cyclobutylsulfonyl)-4-fluoro-” is a derivative of benzene, which is a cyclic hydrocarbon with a chemical formula C6H6 . Each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom . The benzene molecule is composed of six carbon atoms joined in a planar hexagonal ring with one hydrogen atom attached to each .


Synthesis Analysis

The synthesis of polysubstituted benzenes involves a sequence of reactions in the right order, particularly important in the synthesis of substituted aromatic rings . The final step could involve the introduction of one of three groups—bromine, methyl, or nitro . The best precursor of the desired product is probably p-bromotoluene, which can be nitrated ortho to the activating methyl group to give a single product .


Molecular Structure Analysis

Benzene has a hexagonal, planar ring of carbons with alternating single and double bonds . The structure of benzene has been of interest since its discovery . The presently accepted structure of benzene is a combination of two structurally and energetically equivalent resonance forms representing the continuous cyclic conjugation of the double bonds .


Chemical Reactions Analysis

Benzene undergoes various reactions such as combustion, hydrogenation, and sulphonation . Combustion of benzene produces carbon dioxide and water . Hydrogenation is an addition reaction in which hydrogen atoms are added all the way around the benzene ring . Sulphonation involves replacing one of the hydrogens on a benzene ring by the sulphonic acid group .


Physical And Chemical Properties Analysis

Benzene is a colourless liquid with a characteristic odour . It is primarily used in the production of polystyrene . It is non-polar and is immiscible with water but is readily miscible with organic solvents .

Safety And Hazards

Benzene is highly toxic and is a known carcinogen; exposure to it may cause leukemia . It is classified as flammable liquids - Category 2, Acute toxicity - oral - Category 4, Skin corrosion/irritation - Category 2, Serious eye damage/eye irritation - Category 2, Germ cell mutagenicity - Category 1B .

Future Directions

Single-atom catalysts (SACs), affording 100% metal dispersion and maximized metal atom utilization, have recently emerged as a new type of potential catalyst for catalytic reactions, particularly for benzene oxidation to phenol . This could be a promising future direction for the study of benzene and its derivatives .

properties

IUPAC Name

1-cyclobutylsulfonyl-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2S/c11-8-4-6-10(7-5-8)14(12,13)9-2-1-3-9/h4-7,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETCYWMWXDRJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-(cyclobutylsulfonyl)-4-fluoro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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